(R)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one
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Overview
Description
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that features a quinazolinone core fused with a pyrrolidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with a suitable pyrrolidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the cyclization is facilitated by heating the reaction mixture .
Industrial Production Methods
Industrial production of ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to new derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one: Lacks the ®-configuration, which may affect its biological activity.
3-(pyrrolidin-3-yl)-quinazolin-2(1H)-one: Similar structure but without the dihydro modification, leading to different chemical properties.
3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-4-one: Variation in the position of the functional groups, affecting its reactivity and applications.
Uniqueness
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific stereochemistry and the presence of both quinazolinone and pyrrolidine rings. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-[(3R)-pyrrolidin-3-yl]-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C12H15N3O/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10/h1-4,10,13H,5-8H2,(H,14,16)/t10-/m1/s1 |
InChI Key |
OXQFZCAVWSDPON-SNVBAGLBSA-N |
Isomeric SMILES |
C1CNC[C@@H]1N2CC3=CC=CC=C3NC2=O |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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